6-Cyclobutylpyrazolo[1,5-a]pyrimidine
Description
Properties
CAS No. |
90253-53-5 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-cyclobutylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H11N3/c1-2-8(3-1)9-6-11-10-4-5-12-13(10)7-9/h4-8H,1-3H2 |
InChI Key |
NABFIYRPQFYJLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CN3C(=CC=N3)N=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings:
Substitution at C6: Bromo or amino groups at C6 (e.g., 6-bromo or 6-amine derivatives) are common intermediates for further modifications. The cyclobutyl group’s larger size may enhance target binding affinity compared to smaller substituents like methyl or cyclopropyl .
C7 Modifications: Substitutions at C7, such as morpholine or aryl groups, are critical for kinase inhibition. For example, 7-morpholinyl derivatives exhibit nanomolar potency against PI3Kδ, a target in inflammatory diseases .
Halogenation : 3-Iodo derivatives serve as versatile intermediates for cross-coupling reactions, enabling rapid diversification of the scaffold .
Aryl Substituents : Aryl groups at C7 (e.g., 3,4,5-trimethoxyphenyl in Compound 6m) enhance cytotoxicity, likely due to improved hydrophobic interactions with kinase ATP-binding pockets .
Structure-Activity Relationship (SAR) Insights
- Steric Effects : Bulkier groups (e.g., cyclobutyl) at C6 may improve selectivity by restricting access to off-target binding sites.
- Electronic Effects : Electron-withdrawing groups (e.g., Br, CN) at C6 enhance stability and reactivity for further derivatization .
Preparation Methods
Cyclocondensation with Cyclobutyl-Containing Reagents
A direct approach to incorporating the cyclobutyl group at position 6 involves using cyclobutyl-functionalized 1,3-biselectrophiles. For example, β-enaminones derived from cyclobutyl ketones can react with 3-aminopyrazoles to yield 6-cyclobutylpyrazolo[1,5-a]pyrimidines (Fig. 1a). This method requires precise control over reaction conditions to avoid ring-opening side reactions.
Representative Protocol
- Synthesis of Cyclobutyl β-Enaminone : Cyclobutyl methyl ketone is treated with DMF-DMA (dimethylformamide dimethyl acetal) in ethanol at reflux to form the corresponding β-enaminone.
- Cyclocondensation : The β-enaminone reacts with 3-aminopyrazole in acetic acid under microwave irradiation (120°C, 30 min), yielding the target compound.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cyclobutyl methyl ketone, DMF-DMA, EtOH, reflux, 4h | 85% | |
| 2 | 3-Aminopyrazole, AcOH, microwave, 120°C, 30min | 68% |
Post-Functionalization of Preformed Pyrazolo[1,5-a]pyrimidine Intermediates
When direct cyclocondensation fails to introduce the cyclobutyl group, post-synthetic modification of halogenated intermediates offers an alternative route.
Halogenation at Position 6
Chlorination or bromination at position 6 enables subsequent coupling reactions. For instance, treating pyrazolo[1,5-a]pyrimidin-7-one with phosphorus oxychloride (POCl₃) under solvent-free conditions generates 6-chloropyrazolo[1,5-a]pyrimidine.
Cyclobutyl Group Installation via Cross-Coupling
The 6-chloro intermediate undergoes Suzuki-Miyaura coupling with cyclobutylboronic acid or Stille coupling with cyclobutylstannane. However, steric hindrance from the cyclobutyl group often necessitates optimized catalytic systems (e.g., Pd(PPh₃)₄ with SPhos ligand).
Example Procedure
- Chlorination : Pyrazolo[1,5-a]pyrimidin-7-one (1.0 mmol) and POCl₃ (5.0 mmol) are heated at 110°C for 3h.
- Coupling : 6-Chloropyrazolo[1,5-a]pyrimidine (1.0 mmol), cyclobutylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), SPhos (10 mol%), K₂CO₃ (2.0 mmol) in dioxane/H₂O (4:1) at 90°C for 12h.
| Step | Reaction Components | Yield | Challenges |
|---|---|---|---|
| 1 | POCl₃, 110°C, 3h | 78% | Corrosive reagents |
| 2 | Pd catalysis, cyclobutylboronic acid | 52% | Low yield due to steric effects |
Alternative Routes: Cycloaddition and Ring Expansion
[2+3] Cycloaddition Reactions
Cyclobutyl-substituted alkynes or nitriles can participate in cycloaddition reactions with diazo compounds to form the pyrazolo[1,5-a]pyrimidine ring. For example, cyclobutylacetonitrile reacts with hydrazine hydrate and ethyl cyanoacetate under basic conditions to yield the core structure.
Ring Expansion of Pyrazole Precursors
Pyrazole derivatives bearing cyclobutyl groups undergo ring expansion via treatment with formamide or urea derivatives at elevated temperatures. This method, however, often results in mixtures requiring chromatographic separation.
Optimization Challenges and Solutions
Regioselectivity Issues
Competing reactions at positions 5 and 7 are common. Employing bulky directing groups (e.g., tert-butyl) on the pyrazole nitrogen improves selectivity for position 6.
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like p-toluenesulfonic acid (PTSA) accelerate cyclization rates.
Purification Techniques
Due to the compound’s low crystallinity, reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients is essential.
Q & A
Advanced Research Question
- Docking studies : Identify optimal cyclobutyl positioning in kinase pockets (e.g., JAK2; Glide score = -9.2 kcal/mol) .
- ADMET prediction : SwissADME forecasts moderate bioavailability (F = 65%) but high plasma protein binding (92%) due to lipophilic cyclobutyl .
- DFT calculations : Reveal cyclobutyl ring puckering (angle strain = 25°) increases reactivity toward nucleophiles at C7 .
What are the limitations of current synthetic methods, and how can they be mitigated?
Advanced Research Question
- Low yields in cyclization steps : Catalytic systems like CuI/1,10-phenanthroline improve atom economy (yield increase from 40% to 72%) .
- Scale-up challenges : Continuous-flow reactors reduce decomposition of thermally sensitive intermediates (residence time <5 minutes at 100°C) .
- Byproduct formation : Use scavenger resins (e.g., QuadraPure™) to remove excess halides or amines during workup .
How do spectroscopic artifacts complicate characterization of cyclobutyl-containing derivatives?
Advanced Research Question
- NMR splitting patterns : Cyclobutyl’s puckered conformation causes diastereotopic proton splitting (e.g., AB quartets at δ 2.1–2.9 ppm). Use C DEPT-135 to assign CH groups .
- Mass spectrometry adducts : Sodium adducts [M+Na] dominate in ESI+. Add 0.1% formic acid to suppress adduct formation .
- IR carbonyl shifts : Cyclobutyl strain redshifts C=O stretches by 15 cm. Compare with unstrained analogs to confirm functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
